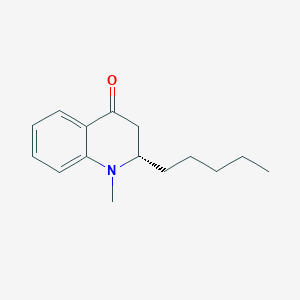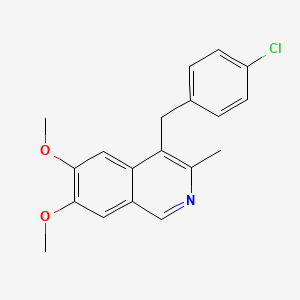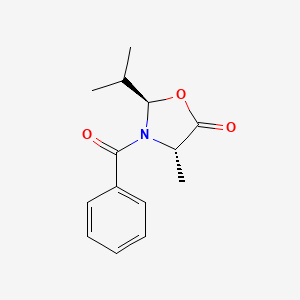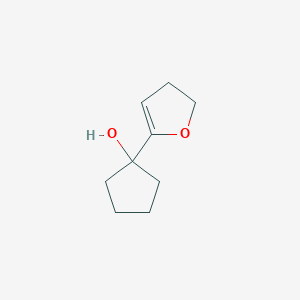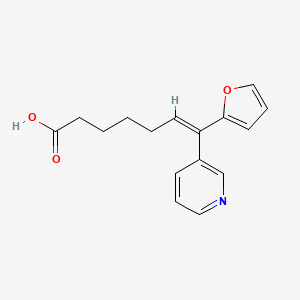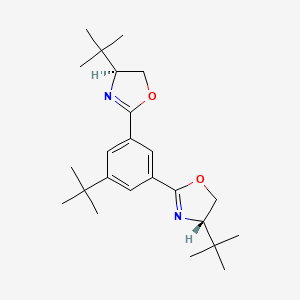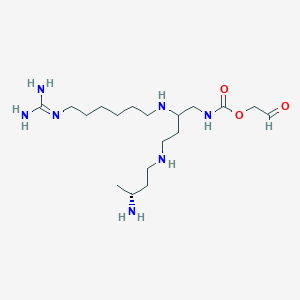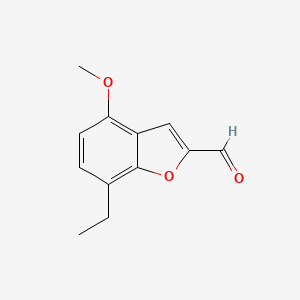![molecular formula C23H20N2O B12895016 5-Isoxazolidinecarbonitrile, 3-[1,1'-biphenyl]-4-yl-2-(3-methylphenyl)- CAS No. 629643-10-3](/img/structure/B12895016.png)
5-Isoxazolidinecarbonitrile, 3-[1,1'-biphenyl]-4-yl-2-(3-methylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-([1,1’-biphenyl]-4-yl)-2-(m-tolyl)isoxazolidine-5-carbonitrile is a complex organic compound that features an isoxazolidine ring, a biphenyl group, and a carbonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-([1,1’-biphenyl]-4-yl)-2-(m-tolyl)isoxazolidine-5-carbonitrile typically involves a multi-step process. One common method is the 1,3-dipolar cycloaddition reaction, where a nitrile oxide reacts with an alkene to form the isoxazolidine ring. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like silver nitrate to facilitate the cycloaddition.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cycloaddition reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.
Análisis De Reacciones Químicas
Types of Reactions
3-([1,1’-biphenyl]-4-yl)-2-(m-tolyl)isoxazolidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The isoxazolidine ring can be oxidized to form oxazolidinones.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxazolidinones.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
3-([1,1’-biphenyl]-4-yl)-2-(m-tolyl)isoxazolidine-5-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which 3-([1,1’-biphenyl]-4-yl)-2-(m-tolyl)isoxazolidine-5-carbonitrile exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The biphenyl and isoxazolidine moieties can interact with the active sites of enzymes, while the carbonitrile group can form hydrogen bonds or other interactions with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
- 3-([1,1’-biphenyl]-4-yl)-2-(p-tolyl)isoxazolidine-5-carbonitrile
- 3-([1,1’-biphenyl]-4-yl)-2-(o-tolyl)isoxazolidine-5-carbonitrile
- 3-([1,1’-biphenyl]-4-yl)-2-(m-tolyl)isoxazolidine-4-carbonitrile
Uniqueness
3-([1,1’-biphenyl]-4-yl)-2-(m-tolyl)isoxazolidine-5-carbonitrile is unique due to the specific positioning of the m-tolyl group, which can influence its chemical reactivity and biological activity. The presence of the carbonitrile group at the 5-position of the isoxazolidine ring also distinguishes it from other similar compounds, potentially leading to different interaction profiles with biological targets.
Propiedades
Número CAS |
629643-10-3 |
|---|---|
Fórmula molecular |
C23H20N2O |
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
2-(3-methylphenyl)-3-(4-phenylphenyl)-1,2-oxazolidine-5-carbonitrile |
InChI |
InChI=1S/C23H20N2O/c1-17-6-5-9-21(14-17)25-23(15-22(16-24)26-25)20-12-10-19(11-13-20)18-7-3-2-4-8-18/h2-14,22-23H,15H2,1H3 |
Clave InChI |
LVOLAOSGDZDMLU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)N2C(CC(O2)C#N)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


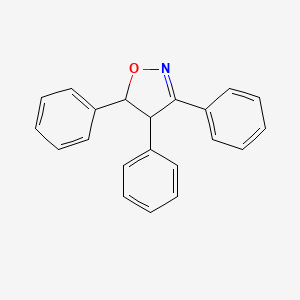
![6-Fluoro-2-(4-methylphenyl)imidazo[1,2-b]pyridazine](/img/structure/B12894940.png)

![N-(Butan-2-yl)-N-[3-oxo-3-(pyrrolidin-1-yl)propyl]decanamide](/img/structure/B12894951.png)
